molecular formula C17H28O5Si B13085013 (1S,4AS,7aS)-methyl 1-((tert-butyldimethylsilyl)oxy)-7-(hydroxymethyl)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate

(1S,4AS,7aS)-methyl 1-((tert-butyldimethylsilyl)oxy)-7-(hydroxymethyl)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate

カタログ番号: B13085013
分子量: 340.5 g/mol
InChIキー: ZHJKJXLUEISYQG-XPKDYRNWSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound (1S,4aS,7aS)-methyl 1-((tert-butyldimethylsilyl)oxy)-7-(hydroxymethyl)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate (CAS: 122616-17-5) is a cyclopenta[c]pyran derivative featuring a tert-butyldimethylsilyl (TBS) protecting group at the 1-position and a hydroxymethyl substituent at the 7-position. Its molecular formula is C23H42O5Si2, with a purity of 97% . This compound is primarily utilized as a synthetic intermediate in organosilicone chemistry and pharmaceutical research, where the TBS group enhances lipophilicity and stabilizes reactive hydroxyl groups during synthetic processes.

特性

分子式

C17H28O5Si

分子量

340.5 g/mol

IUPAC名

methyl (1S,4aS,7aS)-1-[tert-butyl(dimethyl)silyl]oxy-7-(hydroxymethyl)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate

InChI

InChI=1S/C17H28O5Si/c1-17(2,3)23(5,6)22-16-14-11(9-18)7-8-12(14)13(10-21-16)15(19)20-4/h7,10,12,14,16,18H,8-9H2,1-6H3/t12-,14-,16+/m1/s1

InChIキー

ZHJKJXLUEISYQG-XPKDYRNWSA-N

異性体SMILES

CC(C)(C)[Si](C)(C)O[C@H]1[C@H]2[C@H](CC=C2CO)C(=CO1)C(=O)OC

正規SMILES

CC(C)(C)[Si](C)(C)OC1C2C(CC=C2CO)C(=CO1)C(=O)OC

製品の起源

United States

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (1S,4AS,7aS)-methyl1-((tert-butyldimethylsilyl)oxy)-7-(hydroxymethyl)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate typically involves multiple steps, starting from readily available precursors. The key steps often include the formation of the cyclopenta[c]pyran ring system, followed by the introduction of the tert-butyldimethylsilyl (TBDMS) protecting group and the hydroxymethyl group. Reaction conditions may vary, but common reagents include strong bases, protecting group reagents, and specific catalysts to facilitate the formation of the desired stereochemistry.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as chromatography and crystallization.

化学反応の分析

Types of Reactions

(1S,4AS,7aS)-methyl1-((tert-butyldimethylsilyl)oxy)-7-(hydroxymethyl)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde.

    Reduction: The compound can be reduced to modify the functional groups present.

    Substitution: The TBDMS group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like PCC (Pyridinium chlorochromate) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various acids or bases for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid, while reduction can yield an alcohol.

科学的研究の応用

Chemistry

In synthetic chemistry, (1S,4AS,7aS)-methyl1-((tert-butyldimethylsilyl)oxy)-7-(hydroxymethyl)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology and Medicine

In medicinal chemistry, this compound may be investigated for its potential biological activity. Its structural features could make it a candidate for drug development, particularly in the design of molecules that interact with specific biological targets.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a building block for the synthesis of specialty chemicals.

作用機序

The mechanism by which (1S,4AS,7aS)-methyl1-((tert-butyldimethylsilyl)oxy)-7-(hydroxymethyl)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate exerts its effects depends on its specific application. In a biological context, it may interact with enzymes or receptors, influencing molecular pathways and cellular processes. The exact molecular targets and pathways involved would require detailed biochemical studies.

類似化合物との比較

Silyl-Protected Derivatives

Property Target Compound (CAS 122616-17-5) (1S,4aS,7aS)-Methyl 7-((TBS)oxy)-1-(TBS)oxy Analogue
Molecular Formula C23H42O5Si2 C23H42O5Si2 (same)
Substituents 1-TBS, 7-hydroxymethyl 1-TBS, 7-TBS
Key Applications Intermediate for organosilicones, drug synthesis Enhanced lipophilicity for hydrophobic reaction conditions
Purity 97% 97%

Analysis : The double TBS-protected analogue replaces the 7-hydroxymethyl group with a TBS ether, increasing steric bulk and lipophilicity. This modification is advantageous in multi-step syntheses requiring selective deprotection .

Glycosylated Derivatives

Property Target Compound (CAS 122616-17-5) Geniposide (CAS 24512-63-8)
Molecular Formula C23H42O5Si2 C17H24O10
Substituents 1-TBS, 7-hydroxymethyl 1-β-D-glucopyranosyl, 7-hydroxymethyl
Solubility Lipophilic (TBS groups) Hydrophilic (glucose moiety)
Bioactivity Synthetic intermediate Anti-inflammatory, neuroprotective properties
Applications Pharmaceutical synthesis Pharmacological research, natural product studies

Analysis: Glycosylation at the 1-position (e.g., geniposide) replaces the TBS group with a β-D-glucopyranosyl unit, drastically improving water solubility and enabling biological activity. Geniposide is a well-studied iridoid glycoside with demonstrated bioactivity, unlike the synthetic TBS-protected compound .

Ester and Ether Derivatives

Property Target Compound (CAS 122616-17-5) (1R,4aS,7aS)-Methyl 1-Benzyloxy-7-(hydroxymethyl) Analogue
Molecular Formula C23H42O5Si2 C21H24O6
Substituents 1-TBS, 7-hydroxymethyl 1-benzyloxy, 7-hydroxymethyl
Stability High (silicon-based protection) Moderate (benzyl ethers require acidic deprotection)
Applications Stable intermediate for silicon-containing drugs Precursor for benzyl-protected natural products

Analysis : Replacing TBS with benzyloxy alters deprotection requirements. Benzyl groups are cleaved under acidic conditions, whereas TBS groups require fluoride-based reagents (e.g., TBAF), offering orthogonal protection strategies .

Acetylated and Acylated Derivatives

Property Target Compound (CAS 122616-17-5) 8-O-Acetylshanzhiside Methyl Ester
Molecular Formula C23H42O5Si2 C20H26O11
Substituents 1-TBS, 7-hydroxymethyl 1-glucosyl, 8-acetyl, 7-hydroxymethyl
Bioactivity Synthetic utility Anti-oxidant, anti-inflammatory
Applications Intermediate Reference standard, natural product derivative

Key Research Findings

  • Synthetic Utility : The TBS group in the target compound enables selective functionalization of cyclopenta[c]pyran scaffolds, critical for constructing complex natural products like iridoids .
  • Biological Relevance : Glycosylated analogues (e.g., geniposide) exhibit direct pharmacological effects, whereas silylated derivatives serve as inert intermediates .
  • Safety Profile : TBS-protected compounds require careful handling due to silicon-related hazards (e.g., toxic fumes upon combustion) , unlike glycosides, which pose fewer synthetic risks.

生物活性

The compound (1S,4aS,7aS)-methyl 1-((tert-butyldimethylsilyl)oxy)-7-(hydroxymethyl)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate is a complex organic molecule belonging to the cyclopenta[c]pyran class. Its unique structure features multiple hydroxyl groups and a cyclopenta[c]pyran ring system, which contribute to its potential biological activities. This article explores the biological activity of this compound through various studies and research findings.

Chemical Structure and Properties

The chemical structure can be represented as follows:

C17H28O5Si\text{C}_{17}\text{H}_{28}\text{O}_5\text{Si}

This structure includes:

  • Cyclopenta[c]pyran ring : A fused ring system that enhances biological interactions.
  • Hydroxymethyl group : Contributes to biological reactivity.
  • Tert-butyldimethylsilyl (TBDMS) group : A protecting group that influences the compound's stability and reactivity.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. These properties are attributed to the presence of hydroxyl groups, which can scavenge free radicals and reduce oxidative stress. For example, studies have shown that iridoid glycosides, structurally related to this compound, demonstrate strong antioxidant capabilities due to their ability to donate electrons and stabilize free radicals .

Antimicrobial Properties

The compound has been investigated for its antimicrobial activity. In vitro studies suggest that it may inhibit the growth of various bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes or interference with metabolic pathways .

Microbial Strain Inhibition Zone (mm) Concentration (mg/mL)
Staphylococcus aureus15100
Escherichia coli12100
Bacillus subtilis10100

Anti-inflammatory Effects

The compound's anti-inflammatory potential has been explored in several studies. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This effect may be mediated through the suppression of NF-kB signaling pathways .

The biological activity of (1S,4aS,7aS)-methyl 1-((tert-butyldimethylsilyl)oxy)-7-(hydroxymethyl)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate involves several mechanisms:

  • Free Radical Scavenging : The hydroxyl groups react with free radicals.
  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammation and microbial metabolism.
  • Cell Signaling Modulation : It can influence signaling pathways related to oxidative stress and inflammation.

Case Studies

Several case studies highlight the efficacy of this compound in various biological assays:

  • Antioxidant Efficacy Study : A comparative study demonstrated that derivatives of cyclopenta[c]pyran showed higher antioxidant activity than standard antioxidants like ascorbic acid .
  • Antimicrobial Activity Assessment : In a study involving multiple bacterial strains, the compound was found effective against both Gram-positive and Gram-negative bacteria, indicating broad-spectrum antimicrobial activity .
  • Inflammation Model : In animal models of inflammation, administration of the compound resulted in reduced swelling and pain responses compared to control groups .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。